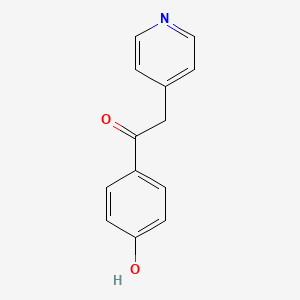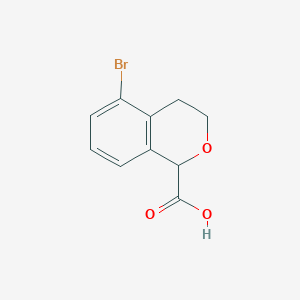![molecular formula C7H6ClNO3 B8747196 2-[(5-Chloropyridin-3-yl)oxy]acetic acid](/img/structure/B8747196.png)
2-[(5-Chloropyridin-3-yl)oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Chloropyridin-3-yl)oxy]acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorinated pyridine ring attached to an acetic acid moiety through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Chloropyridin-3-yl)oxy]acetic acid typically involves the reaction of 5-chloropyridine-3-ol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether bond. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorinated pyridine ring, potentially converting the chlorine substituent to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine atom or modifying the acetic acid moiety.
科学研究应用
2-[(5-Chloropyridin-3-yl)oxy]acetic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of agrochemicals and as a building block for various chemical processes.
作用机制
The mechanism of action of 2-[(5-Chloropyridin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
2-Chloropyridine: A simpler chlorinated pyridine derivative used in various chemical syntheses.
3-Chloropyridine: Another chlorinated pyridine with different substitution patterns and reactivity.
4-Chloropyridine: Similar to 2-[(5-Chloropyridin-3-yl)oxy]acetic acid but with the chlorine atom at a different position on the pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
属性
分子式 |
C7H6ClNO3 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC 名称 |
2-(5-chloropyridin-3-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-5-1-6(3-9-2-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
InChI 键 |
WEPVZDHUQUUGBH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1Cl)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


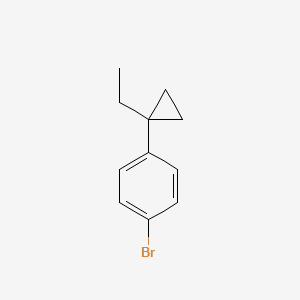
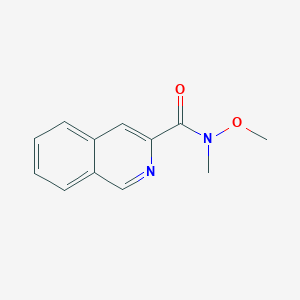
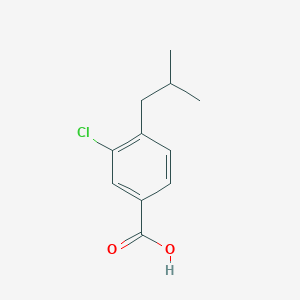
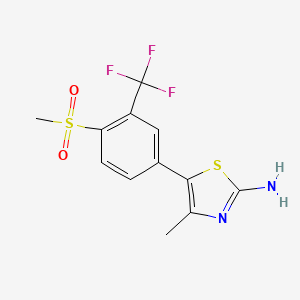
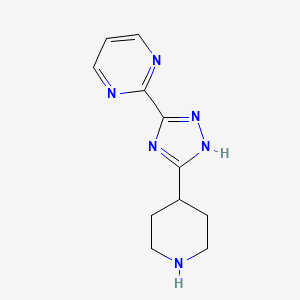
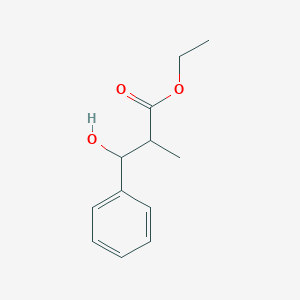
![1-Propanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B8747162.png)
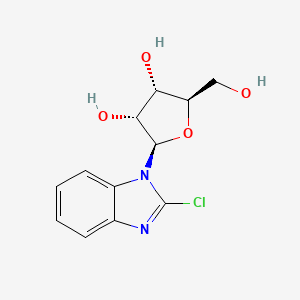
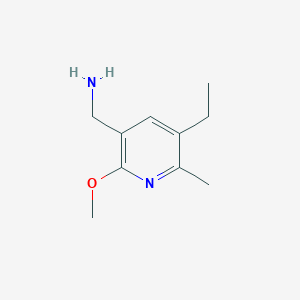
![Tert-butyl 4-ethyl-5-oxa-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8747170.png)
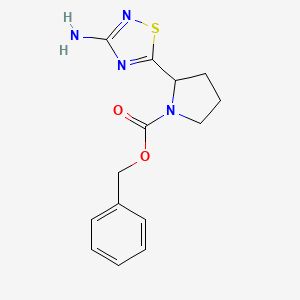
![3-[(5-Nitrofuryl)methylene]-2,4-pentanedione](/img/structure/B8747181.png)
